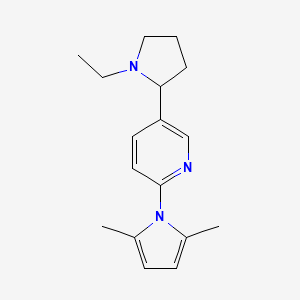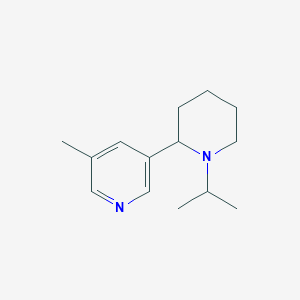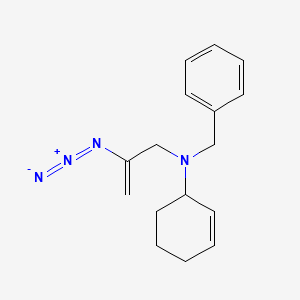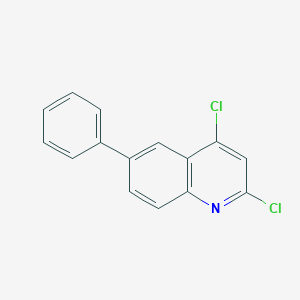
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)pyridine with methanamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .
Applications De Recherche Scientifique
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as in the field of organic electronics
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2-(Difluoromethoxy)pyridin-4-yl)methanamine: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: The trifluoromethyl group is attached to a different position on the pyridine ring.
Uniqueness
The presence of the trifluoromethoxy group in (2-(Trifluoromethoxy)pyridin-4-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 |
Clé InChI |
GTADUYNLSCMDQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)



![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)




![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)


